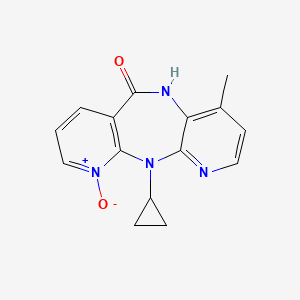

Nevirapine N10-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

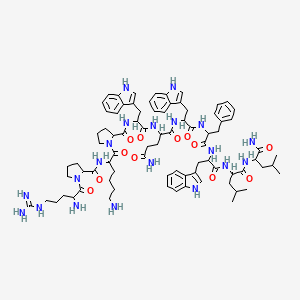

Nevirapine N10-Oxide is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Nevirapine itself is known for its ability to inhibit the reverse transcriptase enzyme, thereby preventing the replication of the HIV virus. The N10-Oxide derivative is of interest due to its potential enhanced pharmacological properties and its role in the study of drug metabolism and resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nevirapine N10-Oxide typically involves the oxidation of Nevirapine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom at the 10th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Nevirapine N10-Oxide undergoes various chemical reactions, including:

Oxidation: The primary reaction for its synthesis.

Reduction: Can be reduced back to Nevirapine under specific conditions.

Substitution: Possible at other positions on the molecule, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: this compound.

Reduction: Nevirapine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Nevirapine N10-Oxide has several applications in scientific research:

Chemistry: Used as a model compound to study oxidation reactions and the stability of NNRTIs.

Biology: Helps in understanding the metabolic pathways of Nevirapine and its derivatives.

Medicine: Investigated for its potential enhanced efficacy and reduced resistance in HIV treatment.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Nevirapine N10-Oxide is similar to that of Nevirapine. It binds to the reverse transcriptase enzyme, causing a disruption in the enzyme’s catalytic site. This prevents the enzyme from synthesizing DNA from the viral RNA template, thereby inhibiting the replication of the HIV virus. The N10-Oxide derivative may exhibit different binding affinities and kinetics, which are subjects of ongoing research.

Comparison with Similar Compounds

Nevirapine: The parent compound, widely used in HIV treatment.

Efavirenz: Another NNRTI with a similar mechanism of action.

Delavirdine: An NNRTI with different pharmacokinetic properties.

Uniqueness: Nevirapine N10-Oxide is unique due to its specific oxidation at the nitrogen atom, which may confer different pharmacological properties. Its study helps in understanding the metabolic transformations of Nevirapine and the development of resistance mechanisms.

Properties

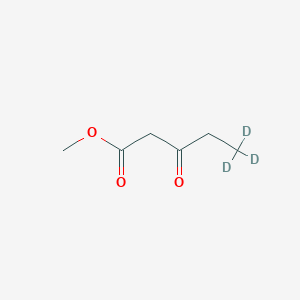

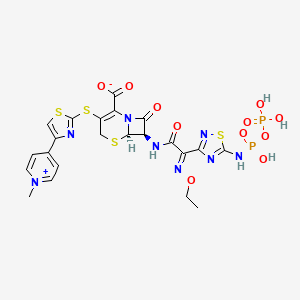

Molecular Formula |

C15H14N4O2 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

2-cyclopropyl-7-methyl-15-oxido-2,4,9-triaza-15-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H14N4O2/c1-9-6-7-16-13-12(9)17-14(20)11-3-2-8-18(21)15(11)19(13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) |

InChI Key |

XSXKXVSFFCIFIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=[N+]3[O-])C(=O)N2)C4CC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)

![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)

![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)

![3-(3,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444943.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate](/img/structure/B13444953.png)